![molecular formula C7H6F6O2 B031809 Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate CAS No. 1513-60-6](/img/structure/B31809.png)
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate involves several key steps, including the addition of thiols to ethyl 4,4,4-trifluorocrotonate in the presence of catalytic amounts of alkylamines and ammonia, leading to 3-thiolation products (Karimova et al., 2003). Another approach includes the regioselective dipolar cycloaddition to prepare ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate (Schmidt et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be a versatile compound used in organic synthesis, chemical reactions, and coordination chemistry .
Mode of Action
The compound is known to undergo diastereoselective Michael addition reaction with ethyl crotonate . This suggests that it can interact with its targets through the formation of stable carbon anions .
Biochemical Pathways
It has been used in the synthesis of (2 s,3 s)-3-methyl- and (2 s,3 s)-3-trifluoromethylpyroglutamic acid , indicating its potential involvement in the modification of these biochemical pathways.
Pharmacokinetics
Its physical properties such as its liquid form at ambient temperature and its solubility in water, ethanol, and other organic solvents suggest that it may have good bioavailability.
Result of Action
Its use in the synthesis of certain compounds suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZFNOUPBWSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164753 | |
Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1513-60-6 | |
Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)-2-crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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